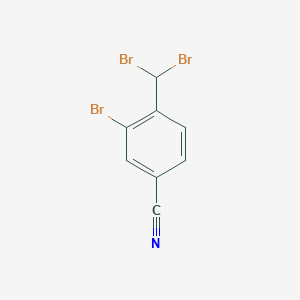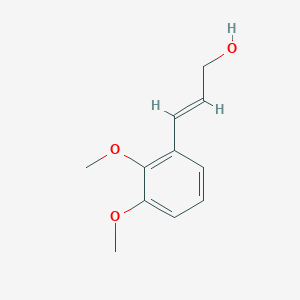![molecular formula C16H33NO4Si B6334046 tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate CAS No. 1271810-03-7](/img/structure/B6334046.png)
tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate is an organosilicon compound featuring a piperidine ring. Its complex molecular structure and functional groups make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Starting with piperidine and introducing tert-butyl and dimethylsilyl protecting groups.
Utilizing specific catalysts and reagents for selective functional group transformations.
Reaction conditions often require controlled temperatures, inert atmospheres, and precise timing.
Industrial Production Methods: While laboratory synthesis focuses on small-scale production, industrial methods may use bulk chemicals and optimized processes to ensure cost-effective and scalable production. This might include automated systems and continuous flow chemistry to maintain high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Can introduce additional oxygen-containing functionalities.
Reduction: May reduce specific functional groups while preserving others.
Substitution: Allows for replacing certain atoms or groups with alternative ones under specific conditions.
Common Reagents and Conditions
Oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation reactions.
Reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction.
Various solvents like THF (Tetrahydrofuran) and catalytic systems depending on the reaction pathway.
Major Products Formed: Depending on the reactions it undergoes, products may include various modified piperidine derivatives, each with potential new functionalities.
Aplicaciones Científicas De Investigación
Chemistry: It is employed as a building block in synthetic organic chemistry due to its versatility in functional group transformations.
Biology: In biological research, derivatives of this compound are used to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and use in drug design.
Industry: Applied in materials science for the development of new materials with specific chemical properties.
Mecanismo De Acción
The compound may interact with various molecular targets based on its functional groups:
Binding to specific enzyme active sites, altering their activity.
Engaging in hydrogen bonding and Van der Waals interactions, influencing molecular pathways.
Comparación Con Compuestos Similares
Unique Aspects
The specific combination of tert-butyl, dimethylsilyl, and piperidine functionalities provides distinct reactivity patterns.
The stereochemistry (3R,5S) configuration contributes to unique three-dimensional structures affecting its interaction with biological targets.
Similar Compounds
Other piperidine derivatives with varied substituents.
Silicon-containing compounds with similar protective group chemistry.
This compound's particular arrangement of functional groups and stereochemistry makes it a significant subject for study in multiple scientific disciplines. What’s next on your mind?
Propiedades
IUPAC Name |
tert-butyl (3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEAOZNPUCMJCE-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333994.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)








